molecular formula C13H10N4O4S B2589713 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide CAS No. 1021045-74-8

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2589713
CAS No.: 1021045-74-8
M. Wt: 318.31
InChI Key: VOBAYMKAZRSYHV-UHFFFAOYSA-N
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Description

“N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiazolo[4,5-b]pyridine ring, a nitrofuran group, and a carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by spectral data and a single-crystal X-ray diffraction analysis . The exact structure of this compound would need to be confirmed by similar methods.

Scientific Research Applications

Nitazoxanide: A Repurposed Drug with Diverse Applications

Nitazoxanide (NTZ), a compound with a similar structural motif, has been extensively researched for its broad-spectrum antimicrobial activities. Studies have highlighted its effectiveness against various infectious diseases, including protozoal, anthelmintic, and viral infections, as well as bacteria. Its mechanism is thought to involve the interference with pyruvate-ferredoxin oxidoreductase (PFOR), crucial in anaerobic energy metabolism. This disruption is linked to its efficacy against a variety of pathogens, suggesting potential research directions for structurally similar compounds like N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide in targeting infectious diseases and possibly COVID-19 (Bharti et al., 2021).

Antitumor Activity of Imidazole Derivatives

Research into imidazole derivatives, which share a heterocyclic core with this compound, indicates significant antitumor potential. These compounds, including bis(2-chloroethyl)amino derivatives and various benzimidazole derivatives, have shown promise in preclinical testing for antitumor activities. This suggests a potential pathway for the exploration of this compound in cancer research, especially in synthesizing compounds with enhanced biological properties (Iradyan et al., 2009).

Heterocyclic N-oxide Derivatives in Drug Development

The study of heterocyclic N-oxide molecules, which includes compounds like this compound, has revealed their significant potential in organic synthesis, catalysis, and medicinal applications. These compounds have been shown to play important roles in forming metal complexes, designing catalysts, and serving as key intermediates in the synthesis of drugs with anticancer, antibacterial, and anti-inflammatory activities. This broad range of applications underscores the versatility of this compound-like molecules in advancing pharmaceutical research (Li et al., 2019).

Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, akin to the pyridinyl component in this compound, have been identified for their dual utility in sensing materials and medicinal applications. Their capacity to form coordination and hydrogen bonds makes them suitable for optical sensor development while also holding a range of biological and medicinal applications. This highlights the potential of this compound for development into novel sensing materials with biomedical applications (Jindal & Kaur, 2021).

Properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4S/c1-6-5-7(2)14-11-10(6)22-13(15-11)16-12(18)8-3-4-9(21-8)17(19)20/h3-5H,1-2H3,(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBAYMKAZRSYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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